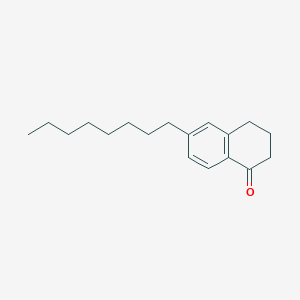

6-Octyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

CAS No. |

945632-75-7 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

6-octyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C18H26O/c1-2-3-4-5-6-7-9-15-12-13-17-16(14-15)10-8-11-18(17)19/h12-14H,2-11H2,1H3 |

InChI Key |

GDKDOVHLKSSPTH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2 |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

6-Octyl-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, leading to investigations into:

- Estrogen Receptor Modulation : The compound exhibits activity as an estrogen receptor modulator, which is crucial in developing treatments for hormone-related conditions such as breast cancer and osteoporosis .

- Antioxidant Properties : Research indicates that derivatives of dihydronaphthalenones possess antioxidant properties, making them candidates for formulations aimed at reducing oxidative stress in cells .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various complex organic molecules through reactions such as nucleophilic addition and dearomatization processes .

- Building Block for Pharmaceuticals : Its derivatives are often used as building blocks in the pharmaceutical industry due to their structural versatility and ability to form diverse chemical entities.

Materials Science

In materials science, this compound is explored for:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) due to its ability to form charge transport layers .

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties of the resulting materials.

Case Study 1: Estrogen Receptor Modulation

A study highlighted the effectiveness of this compound in modulating estrogen receptors. Researchers synthesized various derivatives and evaluated their binding affinities using radiolabeled assays. The results demonstrated significant receptor activity, indicating potential use in hormone therapy .

Case Study 2: Synthesis of Antioxidant Compounds

Another research project focused on synthesizing novel antioxidant agents derived from this compound. The study employed various reaction conditions to optimize yields and assess the antioxidant capacity using DPPH radical scavenging assays. The findings showed that certain derivatives exhibited enhanced antioxidant activity compared to standard compounds .

Data Tables

Comparison with Similar Compounds

Structural and Substituent Variations

The 6-position substituent significantly influences the physicochemical and functional properties of DHN derivatives. Key analogs include:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-Octyl-3,4-dihydronaphthalen-1(2H)-one | Octyl (C₈H₁₇) | C₁₈H₂₆O | 258.39 (estimated) |

| 6-Acetyl-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | Acetyl (COCH₃), Hydroxy (OH) | C₁₂H₁₂O₃ | 204.08 |

| 6-(Hexadecyloxy)-3,4-dihydronaphthalen-1(2H)-one | Hexadecyloxy (C₁₆H₃₃O) | C₂₆H₄₂O₂ | 386.61 |

| E-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one | Fluoro (F), Trifluoromethyl benzylidene | C₁₉H₁₄F₄O | Not reported |

| 4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one | Trihydroxy (3×OH) | C₁₀H₁₀O₄ | 194.18 |

Key Observations :

- Lipophilicity: The octyl and hexadecyloxy substituents increase hydrophobicity, making these compounds suitable for lipid-rich environments or non-polar solvents. In contrast, hydroxylated analogs (e.g., 4,6,8-trihydroxy-DHN) exhibit higher polarity and water solubility .

Physicochemical Properties

- Melting Points : 6-Acetyl-7-hydroxy-DHN (2a) melts at 99–101°C, while longer alkyl chains (e.g., hexadecyloxy) likely increase melting points due to van der Waals interactions .

- Spectroscopic Data : NMR and HRMS in provide rigorous characterization for acetyl- and benzoyl-substituted DHNs, serving as benchmarks for structural validation .

Preparation Methods

General Synthetic Strategy

The preparation of 6-Octyl-3,4-dihydronaphthalen-1(2H)-one typically involves:

- Dearomatization of naphthols or substituted naphthols , converting aromatic naphthols into tetralone-like structures.

- Lewis acid-promoted tautomerization of naphthols to their keto forms.

- 1,4-Addition of organometallic reagents or nucleophiles to the activated intermediate.

- Functionalization at the 6-position with an octyl substituent, either by direct alkylation or via precursor substitution.

Lewis Acid-Promoted Dearomatization of Naphthols

A key step in the synthesis is the dearomatization of 1-naphthol or substituted naphthols using Lewis acids (LAs), which shifts the equilibrium toward the keto tautomer, enabling further nucleophilic additions.

Lewis Acids Used : Aluminum chloride (AlCl3), aluminum bromide (AlBr3), and tris(pentafluorophenyl)borane [B(C6F5)3] have been studied. Among these, AlCl3 shows the most effective full tautomerization of 1-naphthol to the keto form, with evidence of double coordination to the naphthol enhancing activation toward nucleophilic addition.

Solvent Effects : The choice of solvent significantly influences the reaction efficiency. 1,2-Dichloroethane (DCE) improves conversion rates compared to dichloromethane (CH2Cl2) due to its lower coordinating ability, which leaves the Lewis acid more "naked" and reactive.

Nucleophilic Addition to Dearomatized Intermediates

Once the keto tautomer is formed, it behaves like an α,β-unsaturated ketone, allowing 1,4-addition of nucleophiles such as organometallic reagents or phosphines.

Phospha-Michael Addition : Secondary phosphines (e.g., diphenylphosphine) add across the activated double bond in the presence of AlCl3, yielding stable dearomatized products. The substituent on the phosphine affects the reaction outcome significantly; bulky substituents hinder the reaction, while electron-rich aryl phosphines give good yields (up to 80%).

Organometallic Additions : Cu-catalyzed 1,4-addition of diethylzinc (Et2Zn) has been used to alkylate the dearomatized intermediate, although attempts to extend this to methylation with dimethylzinc (Me2Zn) were initially unsuccessful. Alternative catalysts such as CuCl/dppf complexes have been explored to facilitate methylation.

Preparation of 6-Substituted Dihydronaphthalenones

For the specific octyl substitution at position 6, synthetic routes typically involve:

Starting from 6-substituted naphthols or naphthalenones , where the octyl group is introduced either via alkylation or through the use of octyl-substituted precursors.

Synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone as an intermediate , which can be further functionalized by substitution of the chloro group with an octyl chain via nucleophilic substitution or cross-coupling reactions.

Representative Synthetic Route (Based on Patent CN108299169B)

Step 1: Synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone

- Starting from naphthalenone derivatives, chlorination introduces a chlorine atom at position 6.

- Reaction conditions involve specific chlorinating agents under controlled temperature to achieve selective substitution.

- This intermediate serves as a versatile platform for further alkylation.

Step 2: Introduction of Octyl Group

- The 6-chloro substituent is replaced by an octyl group through nucleophilic substitution using an octyl nucleophile (e.g., octyl lithium or octyl Grignard reagent).

- Optimization of reaction time, temperature, and solvent is critical to maximize yield and minimize side reactions.

Step 3: Purification and Characterization

- The product is purified by column chromatography or recrystallization.

- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Data Tables Summarizing Key Experimental Findings

| Entry | Lewis Acid (LA) | Solvent | Phosphine Substituent | Time | Conversion (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | AlCl3 (2 equiv) | CH2Cl2 | HPPh2 | 24 h | 85 | 70 | Benchmark condition |

| 2 | AlCl3 (2 equiv) | CH2Cl2 | HP(4-MeOPh)2 | 24 h | 100 | 71 | Electron-rich aryl phosphine |

| 3 | AlCl3 (2 equiv) | CH2Cl2 | HP(2,6-MeOPh)2 | 24 h | 95 | 80 | Electron-rich aryl phosphine |

| 4 | AlCl3 (2 equiv) | CH2Cl2 | HP(tBu)2 | 72 h | 0 | 0 | Sterically hindered phosphine |

| 5 | AlCl3 (2 equiv) | DCE | HPPh2 | 24 h | 100 | 85 | Improved conversion in DCE |

| 6 | AlCl3 (1 equiv) | DCE | HPPh2 | 24 h | 82 | - | Lower LA equivalent |

| 7 | AlCl3 (0.2 equiv) | DCE | HPPh2 | 24 h | 32 | - | Catalytic LA amount |

Data adapted from research on Lewis acid-promoted dearomatization and Phospha-Michael addition.

Q & A

Q. What are the common synthetic routes for 6-Octyl-3,4-dihydronaphthalen-1(2H)-one, and how can researchers optimize reaction conditions?

Synthetic routes often involve Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the octyl group to the dihydronaphthalenone core. For optimization, Design of Experiments (DOE) is recommended to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interaction effects .

Q. Example Reaction Optimization Table

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst (mol%) | 5–20% | 15% | +25% efficiency |

| Temperature (°C) | 80–120 | 100 | Reduced side products |

| Reaction Time (h) | 12–24 | 18 | Balance between conversion and degradation |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry and substituent orientation via - and -NMR. For example, coupling patterns in the aromatic region distinguish substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns identify structural motifs .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for stereochemical studies .

Cross-validation of data from multiple techniques is essential to resolve ambiguities, especially for complex mixtures .

Q. What biological activities have been reported for structurally similar dihydronaphthalenone derivatives, and how can these guide pharmacological studies?

Analogous compounds (e.g., brominated or methoxy derivatives) exhibit antimicrobial , anti-inflammatory , and enzyme inhibitory activities. For example, 6-Bromo-3,4-dihydronaphthalen-1(2H)-one derivatives show inhibition against Staphylococcus aureus (MIC = 8 µg/mL) . Researchers should prioritize in vitro bioassays (e.g., MIC, IC) and molecular docking to identify potential targets.

Advanced Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, particularly in scaling up reactions?

A 2 factorial design is effective for screening variables (e.g., temperature, catalyst type, solvent ratio). For example:

Q. When encountering contradictory spectral data (e.g., NMR vs. X-ray), what methodological steps should be taken to resolve structural ambiguities?

- Step 1 : Verify sample purity via HPLC or TLC to rule out contamination .

- Step 2 : Employ advanced NMR techniques (e.g., - HSQC, NOESY) to confirm spatial arrangements .

- Step 3 : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to validate discrepancies .

For example, a study on (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one resolved conflicting NOE effects via single-crystal X-ray diffraction .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound derivatives?

Cyclic voltammetry (CV) reveals redox potentials and electron-transfer pathways. For instance, methoxy-substituted analogs show reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating stabilization of radical intermediates. Such data inform mechanistic pathways for oxidative functionalization or polymerization .

Q. What strategies are recommended for purifying this compound from complex reaction mixtures, especially when dealing with isomeric byproducts?

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile) to separate isomers .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between isomers .

- Derivatization : Introduce a polar functional group (e.g., tosyl oxime) to enhance separation efficiency .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.